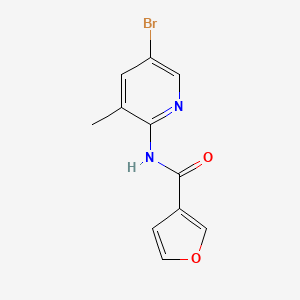
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been studied for its potential use in treating a range of neurological disorders, including addiction, epilepsy, and anxiety.
Mecanismo De Acción
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide increases the levels of GABA in the brain, leading to a reduction in seizures and anxiety-like behavior.
Biochemical and Physiological Effects:
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is that it is a highly specific inhibitor of GABA aminotransferase, meaning that it does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of GABA in neurological disorders. One limitation of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide. One area of interest is the use of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide as a treatment for addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could lead to more effective treatments for neurological disorders. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide in humans.
Métodos De Síntesis
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. One common method involves the reaction of 2-cyclopentenone with hydroxylamine, followed by the addition of oxan-4-ol and pyrrolidine-2-carboxylic acid. The resulting compound can then be purified using a variety of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide has been studied extensively for its potential use in treating a range of neurological disorders. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Propiedades
IUPAC Name |
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c18-14-5-1-3-12(14)16-15(19)13-4-2-8-17(13)11-6-9-20-10-7-11/h11-14,18H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQIOTPXDDRGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC(=O)C2CCCN2C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)-N-[5-(hydroxymethyl)-2-methylphenyl]pyridine-2-carboxamide](/img/structure/B7631053.png)


![1-(6-Methylpyridin-3-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631087.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)


![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)
